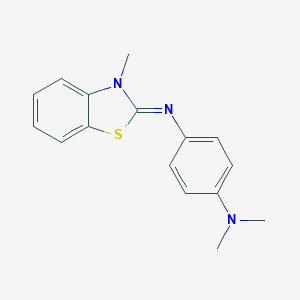
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. MTT is a popular choice for researchers due to its simplicity, sensitivity, and cost-effectiveness.
Mecanismo De Acción
The mechanism of action of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine involves the reduction of this compound to formazan by the mitochondrial enzyme succinate dehydrogenase. The reduction reaction is dependent on the activity of the electron transport chain and reflects the metabolic activity of the cells. The formazan product is insoluble and accumulates in the mitochondria and cytoplasm of the cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with cell metabolism or function. The reduction of this compound to formazan is a passive process that reflects the metabolic activity of the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay has several advantages over other cell viability assays. It is simple, sensitive, and cost-effective. The assay can be performed in multi-well plates, allowing for high-throughput screening of compounds. The assay is also compatible with various cell types and can be adapted to measure cell proliferation, cytotoxicity, and apoptosis.
However, the this compound assay has some limitations. The assay is dependent on the metabolic activity of the cells and may not accurately reflect cell viability in certain conditions. The assay may also produce false-positive results due to the reduction of this compound by non-viable cells or other reducing agents present in the sample.
Direcciones Futuras
There are several future directions for the use of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine in scientific research. One potential direction is the development of new this compound-based assays that can measure additional parameters of cell function, such as oxidative stress, inflammation, and autophagy. Another direction is the optimization of the this compound assay for use in 3D cell culture models and tissue engineering applications. Additionally, the use of this compound in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information on cell function and response to treatments.
Métodos De Síntesis
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine can be synthesized through a two-step process. The first step involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with dimethyl sulfate to produce 3-methyl-1,3-benzothiazol-2-ylidene hydrazone. The second step involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene hydrazone with p-phenylenediamine in the presence of sulfuric acid to produce this compound.
Aplicaciones Científicas De Investigación
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the ability of viable cells to reduce this compound to formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. The this compound assay is commonly used to evaluate the cytotoxicity of drugs, test the effect of growth factors and cytokines on cell proliferation, and screen for potential anticancer agents.
Propiedades
Fórmula molecular |
C16H17N3S |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C16H17N3S/c1-18(2)13-10-8-12(9-11-13)17-16-19(3)14-6-4-5-7-15(14)20-16/h4-11H,1-3H3 |
Clave InChI |
CFYDYDSEOZWOKG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



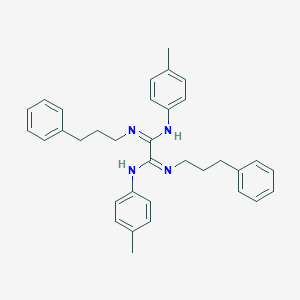
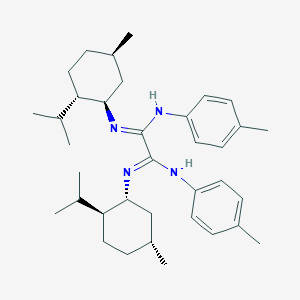
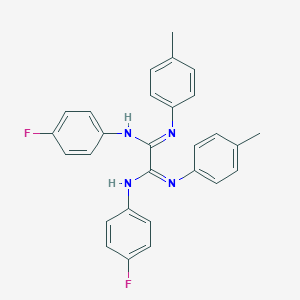
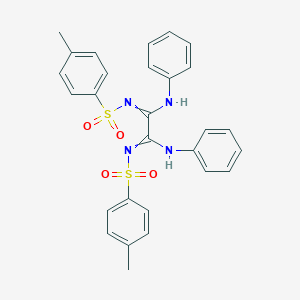

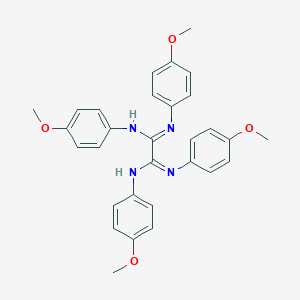
![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)
![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)